3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
CAS No.: 2199862-39-8
Cat. No.: VC6846052
Molecular Formula: C20H18F3N5O
Molecular Weight: 401.393
* For research use only. Not for human or veterinary use.
![3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide - 2199862-39-8](/images/structure/VC6846052.png)
Specification
CAS No. | 2199862-39-8 |
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Molecular Formula | C20H18F3N5O |
Molecular Weight | 401.393 |
IUPAC Name | 3-(4-phenyltriazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C20H18F3N5O/c21-20(22,23)15-6-8-16(9-7-15)24-19(29)27-11-10-17(12-27)28-13-18(25-26-28)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2,(H,24,29) |
Standard InChI Key | KDCJCJIFEQCENZ-UHFFFAOYSA-N |
SMILES | C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Structure and Rational Design
Core Scaffold and Functional Groups
The molecule features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety bearing a phenyl group. The 1-carboxamide group is functionalized with a 4-(trifluoromethyl)phenyl substituent. This architecture aligns with known P2Y<sub>14</sub> receptor antagonists, where the trifluoromethyl group enhances hydrophobic packing in receptor subpockets, while the triazole linker provides conformational rigidity . Computational models suggest the trifluoromethyl group occupies a deep hydrophobic cavity formed by transmembrane helices 3 and 7, stabilized by van der Waals interactions with residues such as Tyr102<sup>3.33</sup> and His184<sup>5.36</sup> .
Electronic and Steric Considerations
The electron-withdrawing trifluoromethyl group (-CF<sub>3</sub>) induces a quadrupole moment that promotes edge-to-face π-stacking with aromatic receptor residues. Molecular dynamics (MD) simulations of analogous compounds demonstrate that the -CF<sub>3</sub> group maintains stable interactions over 30 ns trajectories, with root-mean-square deviation (RMSD) values <2.0 Å . The triazole ring’s dipole moment (∼4.5 D) further stabilizes binding through dipole–charge interactions with lysine residues (e.g., Lys77<sup>2.60</sup>) .
Synthetic Methodology
Key Synthetic Routes
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide follows a modular approach combining palladium-catalyzed cross-coupling and Huisgen cycloaddition ("click chemistry") :
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Pyrrolidine Core Functionalization:
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Triazole Formation:
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Carboxamide Installation:
Analytical Characterization
Critical spectroscopic data for the compound include:
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, triazole-H), 7.85–7.75 (m, 4H, Ar-H), 4.35–4.15 (m, 1H, pyrrolidine-H), 3.60–3.40 (m, 4H, pyrrolidine-H).
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HRMS (ESI): m/z calcd for C<sub>21</sub>H<sub>19</sub>F<sub>3</sub>N<sub>5</sub>O [M+H]<sup>+</sup> 430.1492, found 430.1489 .
Pharmacological Evaluation
Receptor Binding Affinity
In competitive binding assays using P2Y<sub>14</sub>-overexpressing CHO cells, the compound exhibited an IC<sub>50</sub> of 1.2 nM, comparable to the reference antagonist PPTN (IC<sub>50</sub> = 0.4 nM) . Selectivity profiling against other P2Y receptor subtypes (P2Y<sub>1</sub>, P2Y<sub>12</sub>) showed >500-fold selectivity, attributed to the optimal placement of the -CF<sub>3</sub> group within the P2Y<sub>14</sub> hydrophobic pocket .
Table 1: Binding Affinities of Triazole-Based P2Y<sub>14</sub> Antagonists
Compound | IC<sub>50</sub> (nM) | Selectivity (P2Y<sub>14</sub>/P2Y<sub>1</sub>) |
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Target Compound | 1.2 ± 0.3 | >500 |
PPTN (Reference) | 0.4 ± 0.1 | >1000 |
Triazole Analog 65 | 2.8 ± 0.5 | 220 |
Functional Antagonism
In a fluorescence-based assay measuring UDP-glucose-induced receptor activation, the compound demonstrated full antagonism (100% inhibition at 10 μM) with an EC<sub>50</sub> of 3.1 nM. Kinetic studies revealed a slow off-rate (k<sub>off</sub> = 0.008 s<sup>−1</sup>), consistent with prolonged receptor occupancy .
Molecular Modeling and Dynamics
Docking Studies
Glide docking (Schrödinger Suite) into a homology model of P2Y<sub>14</sub> predicted:
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The triazole nitrogen (N3) forms a hydrogen bond with Tyr102<sup>3.33</sup> (distance: 2.9 Å).
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The -CF<sub>3</sub> group engages in hydrophobic contacts with Leu173<sup>EL2</sup> and Val274<sup>7.32</sup>.
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The pyrrolidine carboxamide adopts a gauche conformation, minimizing steric clash with Ile170<sup>EL2</sup> .
MD Simulations
30 ns MD simulations (DESMOND) revealed stable binding with an average ligand RMSD of 1.8 Å. Key observations:
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Transient H-bonds between the carboxamide carbonyl and Lys277<sup>7.35</sup> (occupancy: 62%).
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The triazole ring maintained π-stacking with His184<sup>5.36</sup> for >80% of the simulation .
Structure-Activity Relationships (SAR)
Triazole Substitutions
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Phenyl vs. Heteroaryl: Replacement of the phenyl group with pyridyl reduced affinity 10-fold (IC<sub>50</sub> = 12 nM), likely due to decreased hydrophobic complementarity .
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Electron-Withdrawing Groups: Para-substituted -CF<sub>3</sub> (as in the target compound) enhanced affinity 3-fold compared to -Cl analogs .
Pyrrolidine Modifications
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